5-Chloro-2,2,4-trimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2,4-trimethylpentanal is an organic compound with the molecular formula C8H15ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the pentanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 2,2,4-trimethylpentanal using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of triphosgene as a chlorinating agent has been reported to yield high purity products with minimal by-products . The reaction is conducted in a solvent such as dichloroethane at elevated temperatures, with the addition of a base like N,N-dimethylacetamide to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2,4-trimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: 5-Chloro-2,2,4-trimethylpentanoic acid.
Reduction: 5-Chloro-2,2,4-trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2,4-trimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentanal: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-2-pentanone: Similar in structure but with a ketone group instead of an aldehyde.
2,2,4-Trimethylpentane: A hydrocarbon with similar carbon skeleton but lacking functional groups.
Uniqueness
5-Chloro-2,2,4-trimethylpentanal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
52387-42-5 |
---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
5-chloro-2,2,4-trimethylpentanal |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)4-8(2,3)6-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
VAIYVRYZRPSIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.